molecular formula C17H22N2O3 B15356396 Tert-butyl 4-(1-benzofuran-3-yl)piperazine-1-carboxylate

Tert-butyl 4-(1-benzofuran-3-yl)piperazine-1-carboxylate

Cat. No.: B15356396
M. Wt: 302.37 g/mol
InChI Key: RMAFZAFDCCLSDF-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1-benzofuran-3-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of organic compounds known as benzofurans. Benzofurans are characterized by a fused benzene and furan ring structure, which imparts unique chemical properties to the compound. This particular compound features a tert-butyl group attached to the piperazine ring, which is further substituted with a benzofuran moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1-benzofuran-3-yl)piperazine-1-carboxylate typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of 2-halobenzaldehydes with furan derivatives under acidic conditions. The resulting benzofuran intermediate is then reacted with tert-butyl piperazine-1-carboxylate in the presence of a suitable coupling reagent, such as a carbodiimide, to form the final product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms and optimized reaction conditions can help achieve large-scale production with minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(1-benzofuran-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the oxidation state of the compound.

  • Substitution: Substitution reactions can introduce new substituents at various positions on the benzofuran ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Tert-butyl 4-(1-benzofuran-3-yl)piperazine-1-carboxylate has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: It serves as a probe in biological studies to investigate the interaction of benzofuran derivatives with various biomolecules.

  • Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer properties.

  • Industry: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which tert-butyl 4-(1-benzofuran-3-yl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Tert-butyl 4-(1-benzofuran-3-yl)piperazine-1-carboxylate is unique due to its specific structural features, such as the tert-butyl group and the piperazine ring. Similar compounds include:

  • Benzofuran derivatives: These compounds share the benzofuran core but may have different substituents and functional groups.

  • Piperazine derivatives: These compounds contain the piperazine ring but lack the benzofuran moiety.

  • Tert-butyl derivatives: These compounds feature the tert-butyl group but differ in their core structures.

Properties

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

tert-butyl 4-(1-benzofuran-3-yl)piperazine-1-carboxylate

InChI

InChI=1S/C17H22N2O3/c1-17(2,3)22-16(20)19-10-8-18(9-11-19)14-12-21-15-7-5-4-6-13(14)15/h4-7,12H,8-11H2,1-3H3

InChI Key

RMAFZAFDCCLSDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=COC3=CC=CC=C32

Origin of Product

United States

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